

The Discovery of (-)-Enitociclib: A Selective CDK9 Inhibitor for Cancer Therapy

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(-)-Enitociclib, also known as VIP152 or BAY 1251152, is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key regulator of transcriptional elongation, a fundamental process in gene expression.[3] In many cancers, the machinery of transcription is hijacked to promote the overexpression of oncogenes and survival proteins, making CDK9 an attractive therapeutic target.[3] This technical guide provides a comprehensive overview of the discovery and preclinical development of (-)-enitociclib, with a focus on its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.

Mechanism of Action

(-)-Enitociclib exerts its anticancer effects by selectively inhibiting the kinase activity of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[4] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2 (Ser2) and serine 5 (Ser5) residues.[5][6] This phosphorylation event is critical for the transition from abortive transcription to productive elongation, allowing for the synthesis of full-length messenger RNA (mRNA) transcripts.[3]

By inhibiting CDK9, **(-)-enitociclib** prevents the phosphorylation of RNAPII, leading to a global suppression of transcriptional elongation.[7] This has a particularly profound impact on genes



with short-lived mRNAs that encode for key oncogenic and survival proteins, such as MYC and MCL1.[3][5] The depletion of these critical factors induces cell cycle arrest and apoptosis in cancer cells that are dependent on their high expression.[5]

Quantitative Data

The following tables summarize the key quantitative data for **(-)-enitociclib** from various biochemical and cellular assays.

Table 1: Biochemical Activity of (-)-Enitociclib

Target	Assay Type	IC50 (nM)	Selectivity vs. CDK9	Reference
CDK9	Radiometric	3	-	[8]
CDK2	Radiometric	360	120-fold	[8]

Table 2: Cellular Activity of (-)-Enitociclib in Cancer Cell Lines

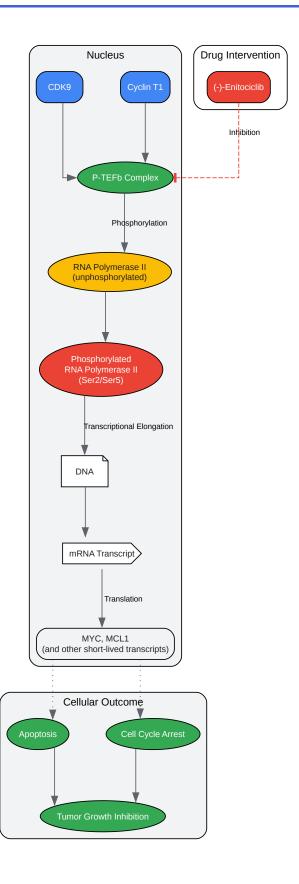


Cell Line	Cancer Type	Assay Type	IC50 (nM)	Reference
MOLM-13	Acute Myeloid Leukemia	Not Specified	29	[8]
NCI-H929	Multiple Myeloma	Alamar Blue	36-78	[5]
MM.1S	Multiple Myeloma	Alamar Blue	36-78	[5]
OPM-2	Multiple Myeloma	Alamar Blue	36-78	[5]
U266B1	Multiple Myeloma	Alamar Blue	36-78	[5]
SU-DHL-4	Diffuse Large B- cell Lymphoma	Not Specified	43-152	[9]
SU-DHL-10	Diffuse Large B- cell Lymphoma	Not Specified	43-152	[9]

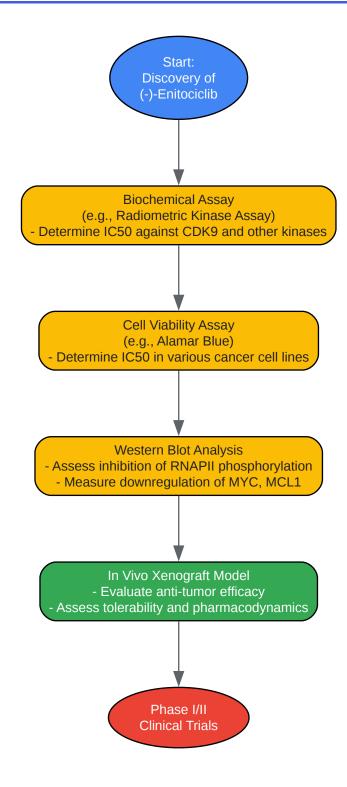
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK9 signaling pathway targeted by **(-)-enitociclib** and a general workflow for its preclinical evaluation.









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